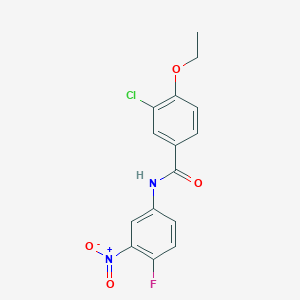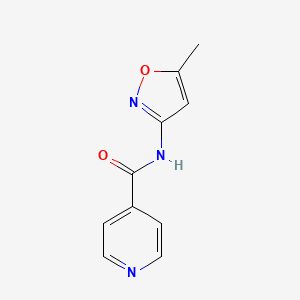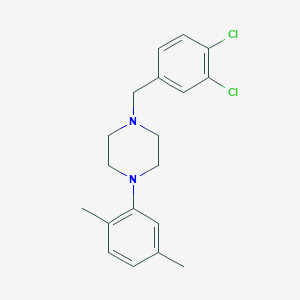![molecular formula C16H18N2O3S B5878711 N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide](/img/structure/B5878711.png)
N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide, also known as DMSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DMSB is a small molecule inhibitor that has been shown to have promising anticancer properties.
Wirkmechanismus
The mechanism of action of N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide is not fully understood. However, it has been shown to inhibit the activity of the protein kinase CK2. CK2 is a serine/threonine kinase that has been implicated in cell proliferation, apoptosis, and angiogenesis. Inhibition of CK2 by N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide may lead to the inhibition of these processes, resulting in the anticancer and anti-inflammatory effects observed.
Biochemical and Physiological Effects
N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide has been found to inhibit the activity of the enzyme carbonic anhydrase IX. Carbonic anhydrase IX is overexpressed in various cancers and is involved in tumor growth and metastasis. Inhibition of carbonic anhydrase IX by N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide may contribute to its anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide in lab experiments is its high purity and good yield. This allows for accurate and reproducible results. However, one limitation of using N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide is its limited solubility in water. This can make it difficult to use in certain experiments, such as those involving cell culture.
Zukünftige Richtungen
There are several future directions for research on N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide. One area of interest is the development of N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide derivatives with improved solubility and potency. Another area of interest is the investigation of the potential use of N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide and its effects on different cancer cell lines.
Synthesemethoden
The synthesis of N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide involves the reaction of 4-aminobenzenesulfonamide with 3-methylbenzoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide. This method has been optimized to yield high purity N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide with a good yield.
Wissenschaftliche Forschungsanwendungen
N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis in cancer cells. In addition to its anticancer properties, N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
Eigenschaften
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-5-4-6-13(11-12)16(19)17-14-7-9-15(10-8-14)22(20,21)18(2)3/h4-11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJZJJZHWSZCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylsulfamoyl)phenyl]-3-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[4-(4-morpholinyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5878630.png)
![1-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5878642.png)
![N-[2-(4-morpholinyl)-5-nitrobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5878645.png)
![3,3'-[5-(4-methoxyphenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5878648.png)

![3,4-dimethoxy-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5878660.png)
![2-[(3-bromobenzyl)thio]-N'-[1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B5878668.png)
![3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5878675.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B5878683.png)
![ethyl 2-[(2-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5878684.png)


![7-[(2-chloro-4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5878730.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5878738.png)